An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylphenyl Isocyanate
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylphenyl Isocyanate
Introduction
2,4,6-Trimethylphenyl isocyanate, also known as mesityl isocyanate, is an aromatic isocyanate compound of significant interest to researchers and synthetic chemists. Its utility as a sterically hindered monofunctional isocyanate makes it a valuable reagent in the development of novel polymers, pharmaceuticals, and other advanced materials. A thorough understanding of its physical properties is paramount for its safe handling, appropriate application, and the successful outcome of experimental designs. This technical guide provides a comprehensive overview of the core physical characteristics of 2,4,6-trimethylphenyl isocyanate, supported by established analytical methodologies and safety protocols.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,4,6-trimethylphenyl isocyanate is presented below. These values have been compiled from various reputable chemical data sources.
| Property | Value | Source(s) |
| Chemical Name | 2,4,6-Trimethylphenyl isocyanate | [1] |
| Synonyms | Mesityl isocyanate; 2-Isocyanato-1,3,5-trimethylbenzene | [1] |
| CAS Number | 2958-62-5 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | White to pale cream or pale yellow crystalline solid | [2] |
| Melting Point | 44-48 °C (lit.) | |
| Boiling Point | 218-220 °C | [3] |
| Density | 0.98 g/cm³ | [3] |
| Flash Point | 104 °C (219.2 °F) - closed cup | |
| Refractive Index | Data not readily available | |
| Solubility | Soluble in aromatic hydrocarbons (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform). Hydrolyzes in water. |
Molecular Structure and Inherent Reactivity
The structural arrangement of 2,4,6-trimethylphenyl isocyanate dictates its physical properties and chemical behavior. The central phenyl ring, substituted with three methyl groups at the 2, 4, and 6 positions, imparts significant steric hindrance around the highly reactive isocyanate (-N=C=O) functional group.
Caption: Molecular structure of 2,4,6-trimethylphenyl isocyanate.
This steric shielding modulates the reactivity of the isocyanate group, making it less susceptible to polymerization and allowing for more controlled reactions with nucleophiles such as alcohols, amines, and water. The nonpolar nature of the trimethyl-substituted phenyl ring contributes to its solubility in organic solvents and its insolubility in water.
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is crucial for compound characterization and quality control. The following section outlines the standard protocols for measuring the key physical parameters of 2,4,6-trimethylphenyl isocyanate.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.
Standard Protocol (based on USP General Chapter <741> and ASTM E324): [4][5]
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Sample Preparation: A small amount of the crystalline 2,4,6-trimethylphenyl isocyanate is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-4 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Due to its relatively high boiling point, the determination of the boiling point of 2,4,6-trimethylphenyl isocyanate requires careful experimental technique to avoid decomposition.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Standard Protocol (based on Siwoloboff method):
-
Sample Preparation: A small amount (approximately 0.5 mL) of molten 2,4,6-trimethylphenyl isocyanate is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable high-boiling point liquid bath (e.g., silicone oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a solid organic compound can be determined using the principle of displacement.
Principle: The density of a substance is its mass per unit volume. For a solid, the volume can be determined by the displacement of a liquid in which it is insoluble and non-reactive.
Standard Protocol (based on ASTM D792 - Test Method A): [6]
-
Mass in Air: A solid sample of 2,4,6-trimethylphenyl isocyanate is weighed accurately in the air.
-
Mass in Liquid: The sample is then weighed while fully submerged in a liquid of known density (e.g., a hydrocarbon solvent in which it is insoluble and does not react). A sinker may be used if the sample floats.
-
Calculation: The density of the sample is calculated using the following formula: Density = (Mass in Air / (Mass in Air - Mass in Liquid)) * Density of Liquid
Refractive Index Determination
The refractive index of a substance is a fundamental physical property that is characteristic of the substance. As 2,4,6-trimethylphenyl isocyanate is a solid at room temperature, its refractive index must be measured in the molten state.
Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is typically measured using a refractometer.
Standard Protocol (based on ASTM D1747 for viscous materials and melted solids): [7]
-
Sample Preparation: A small sample of 2,4,6-trimethylphenyl isocyanate is melted by gentle heating.
-
Apparatus: A calibrated Abbe refractometer equipped with a temperature-controlled prism is used.
-
Measurement: A few drops of the molten sample are placed on the prism of the refractometer, which is maintained at a constant temperature above the melting point of the compound.
-
Observation: The refractive index is read directly from the instrument's scale once the dividing line between the light and dark fields is brought into sharp focus at the crosshairs. The temperature of the measurement must be recorded.
Solubility Profile
The solubility of 2,4,6-trimethylphenyl isocyanate is a critical parameter for its use in various chemical reactions and formulations.
-
Organic Solvents: It is readily soluble in common non-protic organic solvents, including aromatic hydrocarbons like toluene and benzene, and chlorinated solvents such as dichloromethane and chloroform. This solubility is attributed to the nonpolar nature of the trimethylphenyl group.
-
Water: 2,4,6-trimethylphenyl isocyanate is insoluble in water and undergoes hydrolysis. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (2,4,6-trimethylaniline) and carbon dioxide gas. This reactivity necessitates handling and storage in anhydrous conditions.
Safety and Handling
As a reactive chemical, proper safety precautions must be observed when handling 2,4,6-trimethylphenyl isocyanate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[4][8]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[4]
-
Moisture Sensitivity: The compound is moisture-sensitive and should be handled under anhydrous conditions to prevent degradation.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, alcohols, amines, and bases.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[8] In all cases of exposure, seek immediate medical attention.
-
Conclusion
This technical guide has provided a detailed examination of the key physical properties of 2,4,6-trimethylphenyl isocyanate. The data presented, along with the standardized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A comprehensive understanding of these properties is essential for the safe and effective utilization of this important chemical intermediate in scientific and industrial applications.
References
- 1. scbt.com [scbt.com]
- 2. 2,4,6-TRIMETHYLPHENYL ISOCYANATE | CAS#:2958-62-5 | Chemsrc [chemsrc.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. 2,4,6-Trimethylphenyl isocyanide [webbook.nist.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. polyconsprayfoam.com [polyconsprayfoam.com]
- 8. 2,4,6-Trimethylphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]
